molecular formula C17H26N2O6 B2741379 1-(3-((Dimethylamino)methyl)morpholino)-2-(3-methoxyphenoxy)ethanone formate CAS No. 1421475-29-7

1-(3-((Dimethylamino)methyl)morpholino)-2-(3-methoxyphenoxy)ethanone formate

Cat. No.: B2741379
CAS No.: 1421475-29-7
M. Wt: 354.403
InChI Key: IJIUGQDNXGUZEX-UHFFFAOYSA-N
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Description

1-(3-((Dimethylamino)methyl)morpholino)-2-(3-methoxyphenoxy)ethanone formate is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a dimethylamino group, and a methoxyphenoxy moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Dimethylamino)methyl)morpholino)-2-(3-methoxyphenoxy)ethanone formate typically involves multiple steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with formaldehyde and formic acid under reflux conditions.

    Introduction of the Dimethylamino Group: The morpholine intermediate is then reacted with dimethylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

    Attachment of the Methoxyphenoxy Group: The final step involves the reaction of the dimethylamino-morpholine intermediate with 3-methoxyphenol in the presence of a base, such as sodium hydride, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-((Dimethylamino)methyl)morpholino)-2-(3-methoxyphenoxy)ethanone formate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(3-((Dimethylamino)methyl)morpholino)-2-(3-methoxyphenoxy)ethanone formate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-((Dimethylamino)methyl)morpholino)-2-(3-methoxyphenoxy)ethanone formate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the methoxyphenoxy moiety can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Dimethylamino)propyl)-3-(3-methoxyphenoxy)propan-2-ol
  • 1-(3-(Dimethylamino)ethyl)-2-(3-methoxyphenoxy)ethanol
  • 1-(3-(Dimethylamino)butyl)-4-(3-methoxyphenoxy)butan-2-one

Uniqueness

1-(3-((Dimethylamino)methyl)morpholino)-2-(3-methoxyphenoxy)ethanone formate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring and the methoxyphenoxy group provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

1-[3-[(dimethylamino)methyl]morpholin-4-yl]-2-(3-methoxyphenoxy)ethanone;formic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4.CH2O2/c1-17(2)10-13-11-21-8-7-18(13)16(19)12-22-15-6-4-5-14(9-15)20-3;2-1-3/h4-6,9,13H,7-8,10-12H2,1-3H3;1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIUGQDNXGUZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1COCCN1C(=O)COC2=CC=CC(=C2)OC.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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